![molecular formula C18H20F3N3O2 B5264589 2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5264589.png)
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a furan ring, a piperazine ring, and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the furan-2-ylmethyl piperazine: This step involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
Acylation: The resulting furan-2-ylmethyl piperazine is then acylated with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: Unique due to the combination of furan, piperazine, and trifluoromethylphenyl groups.
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(methyl)phenyl]acetamide: Lacks the trifluoromethyl group, potentially altering its pharmacological properties.
2-{4-[(furan-2-yl)methyl]piperazin-1-yl}-N-[2-(chloromethyl)phenyl]acetamide: Contains a chloromethyl group instead of trifluoromethyl, which may affect its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)15-5-1-2-6-16(15)22-17(25)13-24-9-7-23(8-10-24)12-14-4-3-11-26-14/h1-6,11H,7-10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBYALQIFTXULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
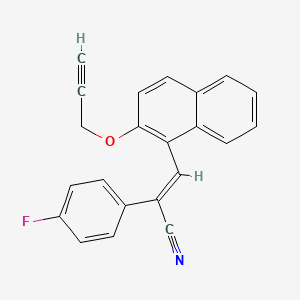
![3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B5264529.png)
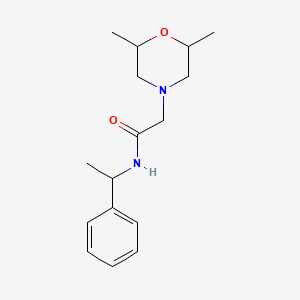
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
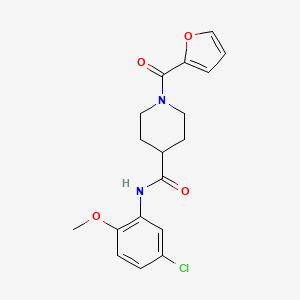
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5264557.png)
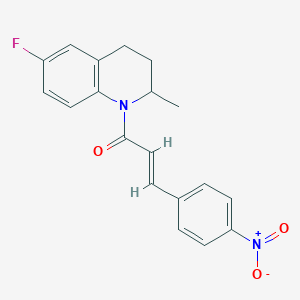
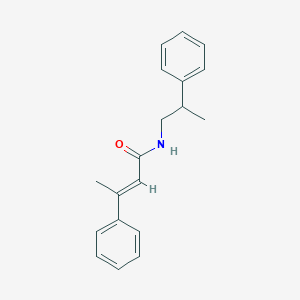

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
![6-Ethoxy-4-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-2H-chromen-2-one](/img/structure/B5264599.png)
